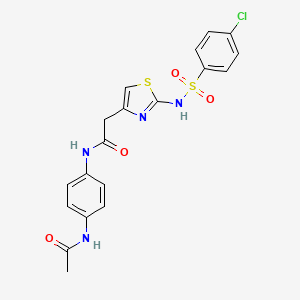

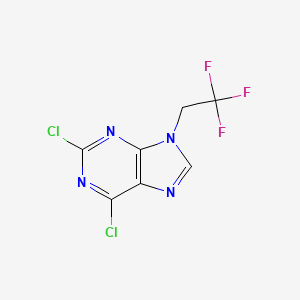

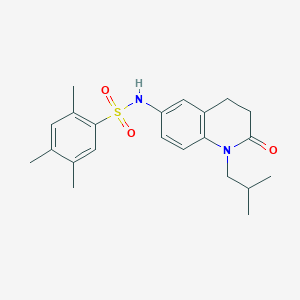

![molecular formula C18H17ClF3N3O3S B2519965 N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309571-35-3](/img/structure/B2519965.png)

N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is a chemical compound. It is related to a series of compounds synthesized for analgesic potential . These compounds have been found to display potent analgesic efficacy and an ultrashort to long duration of action .

Synthesis Analysis

The synthesis of related compounds involves the reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives via nucleophilic substitution with a variety of alkylating agents by N-alkylation . The trifluoromethyl pyrazoles, which are a part of the structure, can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis

The molecular structure of this compound was characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution reactions with a variety of alkylating agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 258.4 °C -259.7 °C .科学的研究の応用

Antitubercular and Antibacterial Applications

Research into 1,3,5-triazinyl carboxamide derivatives, which share structural motifs with the compound of interest, has shown significant antitubercular and antibacterial activities. These compounds have been synthesized and screened for their effectiveness against bacterial and tubercular strains, indicating their potential as therapeutic agents against infectious diseases (Bodige et al., 2020).

Anticancer Applications

Pyrazolopyrimidines derivatives, another related class, have been explored for their anticancer and anti-5-lipoxygenase agents, indicating the structural flexibility of pyrazole-based compounds in targeting various biological pathways (Rahmouni et al., 2016).

Nematocidal and Fungicidal Activities

The development of novel pyrazole carboxamide derivatives, which include structural elements similar to the query compound, has shown promising results in agrochemical applications, particularly in nematocidal and fungicidal activities. This research suggests potential for these compounds in agricultural pest management (Zhao et al., 2017).

Cannabinoid Receptor Interactions

Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have contributed significantly to understanding the molecular interactions with CB1 cannabinoid receptors. This research provides insights into the design of receptor antagonists and agonists, which can be pivotal for developing treatments for a variety of conditions, including pain and mood disorders (Shim et al., 2002).

Anticonvulsant and Antiviral Activities

The synthesis of pyrazole-based heterocycles has been investigated for their anticonvulsant and antiviral activities, highlighting the potential for these compounds in treating neurological disorders and viral infections. The exploration of these activities further underscores the versatility of pyrazole derivatives in medicinal chemistry (Ahsan et al., 2013; Dawood et al., 2011).

作用機序

特性

IUPAC Name |

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3O3S/c19-14-8-10(4-5-13(14)18(20,21)22)23-17(26)16-12-2-1-3-15(12)24-25(16)11-6-7-29(27,28)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWWTJXBSROIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

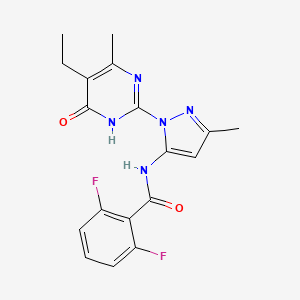

![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)

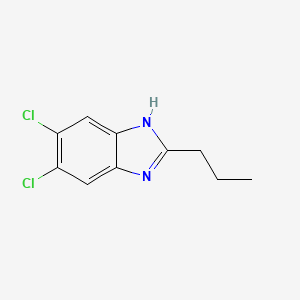

![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)